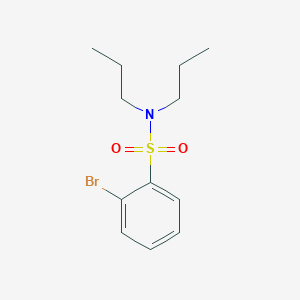

2-bromo-N,N-dipropylbenzenesulfonamide

Vue d'ensemble

Description

2-bromo-N,N-dipropylbenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides with a bromine atom and dipropyl substituents attached to the nitrogen atom. While the specific compound is not directly studied in the provided papers, related compounds such as N-bromobenzenesulfonamide derivatives have been synthesized and analyzed for various applications, including as oxidizing agents and in the synthesis of other chemical entities .

Synthesis Analysis

The synthesis of related N-bromobenzenesulfonamide compounds involves various chemical reactions, including N-alkylation, aminohydroxylation, and bromination of different substrates. For instance, N-alkylation of 2-azidobenzenesulfonamide with alkyl halides has been reported to give rise to different products depending on the nature of the alkyl halide used . Similarly, N,N-dibromobenzenesulfonamide has been used as an effective brominating agent for carbanionic substrates under mild conditions, and the reagent can be recovered and reused . These studies provide insights into the potential synthetic routes that could be applied to synthesize 2-bromo-N,N-dipropylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been determined using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. For example, the crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was elucidated, revealing its monoclinic space group and other structural parameters . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in a variety of chemical reactions. The oxidation of dipeptides by sodium N-bromobenzenesulfonamide in an acidic medium has been studied, showing a first-order dependence on the bromamine-B and fractional order in dipeptides . Additionally, the reaction of α, β-unsaturated esters with N,N-dibromobenzenesulfonamide and formic acid has been explored, resulting in the formation of bromo-formyloxyesters . These studies demonstrate the reactivity of benzenesulfonamide derivatives in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be inferred from their structural and vibrational spectroscopic properties. For instance, the vibrational analysis of nitrobenzenesulfonamide isomers was conducted using FT-IR and FT-Raman spectroscopy, complemented by DFT calculations . These properties are essential for understanding the behavior of these compounds in various environments and for their potential applications in analytical chemistry or as pharmaceuticals.

Applications De Recherche Scientifique

Oxidizing Titrant Applications

2-Bromo-N,N-dipropylbenzenesulfonamide and related compounds are used as oxidizing titrants in analytical chemistry. For example, sodium N-bromo-p-nitrobenzenesulfonamide, a similar compound, is effective for direct titrations of various substances like ascorbic acid, glutathione, and sulfite. It offers advantages in terms of simplicity and rapid execution of titrations, with minimal errors (Gowda et al., 1983).

Synthetic Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of benzenesulfonamides, which include 2-bromo-N,N-dipropylbenzenesulfonamide, are of increasing interest. These compounds are synthesized and investigated for their potential applications in drug development. For instance, methylbenzenesulfonamide derivatives have been studied as antagonists in the prevention of human HIV-1 infection, highlighting their significance in the development of new therapeutic agents (Cheng De-ju, 2015).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

2-bromo-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGDQZNUMUPOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650051 | |

| Record name | 2-Bromo-N,N-dipropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N,N-dipropylbenzenesulfonamide | |

CAS RN |

65000-11-5 | |

| Record name | 2-Bromo-N,N-dipropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

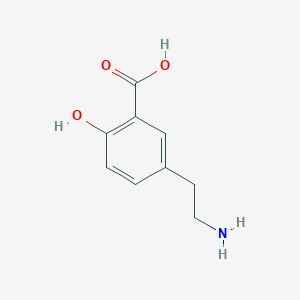

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

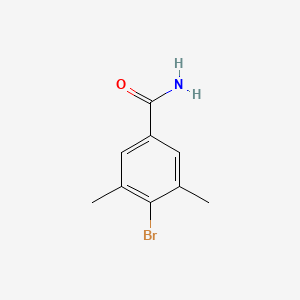

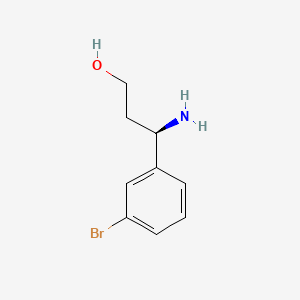

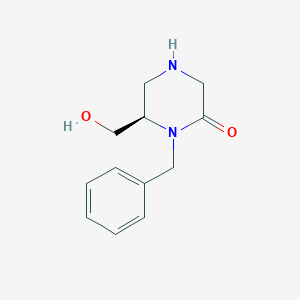

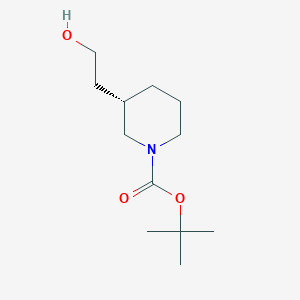

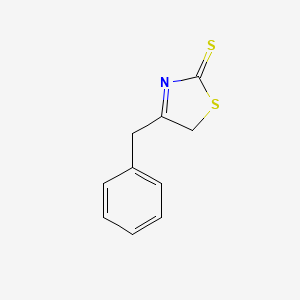

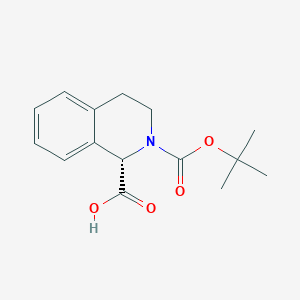

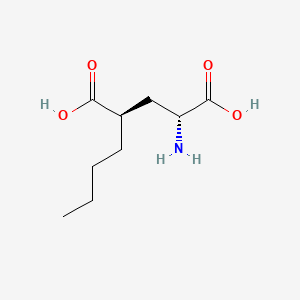

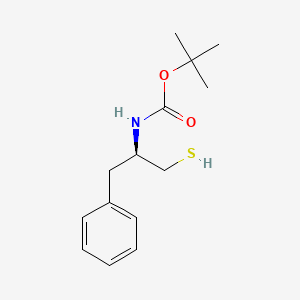

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.